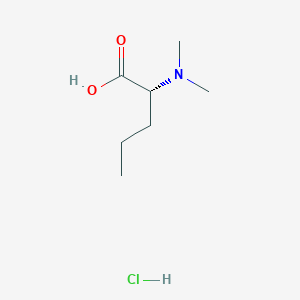![molecular formula C23H22N2O2 B2619246 2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 942014-02-0](/img/structure/B2619246.png)
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, commonly known as NAPPA, is a chemical compound that has been of great interest to the scientific community for its potential applications in various fields. NAPPA is a synthetic derivative of the natural compound, N-acetylaspartylglutamate (NAAG), which is known to play a role in the regulation of neurotransmission in the brain. In
Mecanismo De Acción
The mechanism of action of NAPPA is not fully understood, but it is believed to involve the modulation of glutamate signaling in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its activity is tightly regulated by a number of mechanisms, including the activity of 2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide. NAPPA is thought to modulate the activity of the NMDA receptor, which is a key player in glutamate signaling and synaptic plasticity.
Biochemical and Physiological Effects
NAPPA has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate signaling, the inhibition of cancer cell growth and proliferation, and the potential neuroprotective effects in models of neurodegenerative diseases. NAPPA has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NAPPA is its high purity and yield, which makes it a viable option for large-scale production. NAPPA is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, one of the limitations of NAPPA is its relatively limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on NAPPA, including further studies on its mechanism of action and potential neuroprotective effects in models of neurodegenerative diseases. NAPPA could also be studied for its potential use as a drug delivery system for targeted cancer therapy. Additionally, the synthesis of new derivatives of NAPPA could be explored to improve its solubility and other properties. Overall, NAPPA is a promising compound with a wide range of potential applications in various fields of research.
Métodos De Síntesis
The synthesis of NAPPA involves the reaction of 2-naphthylamine with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then acetylated with acetic anhydride to yield NAPPA. The synthesis of NAPPA has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
NAPPA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, NAPPA has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. NAPPA has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, NAPPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. NAPPA has also been studied for its potential use as a drug delivery system for targeted cancer therapy.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(15-18-9-5-8-17-7-1-2-12-21(17)18)24-19-10-6-11-20(16-19)25-14-4-3-13-23(25)27/h1-2,5-12,16H,3-4,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRHZCXNYBNCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2619175.png)

![2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B2619177.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenoxy)propanoic acid](/img/structure/B2619179.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)
![5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2619182.png)

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2619184.png)
